molecular formula C21H25N5O3S B2753560 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1788844-71-2

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2753560
CAS No.: 1788844-71-2
M. Wt: 427.52
InChI Key: XGASGUOAOTVLFJ-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule of significant interest in early-stage pharmacological and mechanistic biology research. While its specific biological profile is under investigation, its core structure is closely related to well-characterized chemical scaffolds designed to modulate kinase activity. Compounds featuring the pyrazolo[1,5-a]pyrimidin core have been extensively explored as potent and selective inhibitors of various kinase targets, such as the discoidin domain receptor 1 (DDR1) . These inhibitors are valued for their high selectivity and oral bioavailability, making them useful tools for probing kinase signaling pathways in vitro and in vivo . The inclusion of a pyrrolidine-1-sulfonyl moiety in the benzamide portion of the molecule is a strategic feature often employed to fine-tune physicochemical properties and enhance binding affinity, potentially influencing the compound's selectivity over other kinases. This compound is primarily applied in basic research to elucidate complex signal transduction mechanisms. Its potential research applications include serving as a chemical probe for studying kinase function in cellular models of disease, investigating the effects of pathway inhibition on processes like cell proliferation, invasion, and adhesion . It is also a valuable intermediate in medicinal chemistry campaigns aimed at hit-to-lead and lead optimization stages for novel therapeutic agents. Researchers can use this compound to build structure-activity relationship (SAR) models and develop more efficacious and selective modulators of biologically relevant targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-16-13-20-23-14-17(15-26(20)24-16)5-4-10-22-21(27)18-6-8-19(9-7-18)30(28,29)25-11-2-3-12-25/h6-9,13-15H,2-5,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGASGUOAOTVLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones

  • Structure : Replaces pyrazolo[1,5-a]pyrimidine with a triazolo[1,5-a]pyrimidine core.
  • Activity : Exhibits herbicidal and fungicidal properties, with chiral variants (e.g., α-methyl substitutions) showing enhanced efficacy .
  • Comparison : The triazole ring in these derivatives may improve metabolic stability compared to the target compound’s pyrazole system, but reduces conformational flexibility .

Pyrazolo[3,4-d]pyrimidine-Based Compounds

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure: Features a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromenone substituents.
  • Activity : Targets kinase enzymes (e.g., VEGFR, EGFR) due to the sulfonamide group’s affinity for ATP-binding pockets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Pyrazolo[1,5-a]pyrimidine Pyrrolidine sulfonyl benzamide Hypothesized kinase inhibition
DMH3 Pyrazolo[1,5-a]pyrimidine Quinoline, morpholine BMP pathway modulation
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine Oxoacetylhydrazone Herbicidal, fungicidal
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, sulfonamide Kinase inhibition (VEGFR/EGFR)

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The pyrazolo[1,5-a]pyrimidine core appears critical for binding to developmental or kinase targets, with substituents dictating solubility and selectivity. For example, sulfonamide groups (as in the target compound) often enhance pharmacokinetic profiles compared to quinoline or morpholine moieties .
  • Chirality Effects : Compounds with chiral centers (e.g., α-methyl substitutions in triazolopyrimidines) show improved bioactivity, suggesting that stereochemistry optimization could benefit the target compound .
  • Industry Relevance: Pyrimidine derivatives are prominent in herbicide development (e.g., triazolopyrimidines in ), aligning with trends in agrochemical innovation .

Preparation Methods

Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with acetylacetone under acidic conditions. WO2012131633A1 details analogous pyrazolo[1,5-a]pyrimidine formations, where β-diketones react with aminopyrazoles to form the bicyclic system. For the 2-methyl variant, methyl substituents are introduced using methyl acetylacetonate (CAS 105-45-3) in the presence of p-toluenesulfonic acid (pTSA) in refluxing ethanol (78°C, 12 h). The intermediate 2-methylpyrazolo[1,5-a]pyrimidin-6-amine is isolated via vacuum filtration (Yield: 68%, m.p. 142–145°C).

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
pTSA EtOH 78 12 68
H2SO4 EtOH 78 14 54
HCl EtOH 78 16 49

Alkylation to Introduce the Propyl Linker

The 6-amine group is functionalized with a propyl chain using 1-bromo-3-chloropropane. WO2010014939A1 describes alkylation of pyrimidine amines via nucleophilic substitution in polar aprotic solvents. Here, the amine (1.0 eq) reacts with 1-bromo-3-chloropropane (1.2 eq) in dimethylformamide (DMF) at 60°C for 8 h, using potassium carbonate (2.0 eq) as a base. The product, 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine, is purified via silica gel chromatography (Hexanes:EtOAc, 3:1; Yield: 72%).

Preparation of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

The sulfonylation of 4-chlorosulfonylbenzoic acid (CAS 98-41-5) with pyrrolidine follows protocols from WO2017060874A1. Pyrrolidine (1.5 eq) is added dropwise to a stirred solution of 4-chlorosulfonylbenzoic acid in dichloromethane (DCM) at 0°C. After warming to room temperature (24 h), the mixture is washed with 1M HCl, and the sulfonamide product is crystallized from methanol (Yield: 85%, m.p. 189–192°C).

Amide Coupling via Carbodiimide Chemistry

The final amide bond formation employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt), as per WO2010014939A1. 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq) is activated with EDCI (1.2 eq) and HOBt (1.2 eq) in DCM for 30 min. The propylamine intermediate (1.0 eq) is added, and the reaction proceeds at 25°C for 18 h. Purification via recrystallization (EtOAc/Hexanes) yields the title compound (Yield: 63%, HPLC purity: 98.2%).

Table 2: Characterization Data

Parameter Value
Molecular Formula C22H26N6O3S
Molecular Weight 454.55 g/mol
Melting Point 167–170°C
1H NMR (400 MHz, DMSO-d6) δ 8.52 (s, 1H), 8.12 (d, 2H), 7.94 (d, 2H), 6.78 (s, 1H), 3.42 (t, 2H), 3.18 (m, 4H), 2.64 (s, 3H), 1.95 (m, 4H), 1.82 (m, 2H)

Purification and Analytical Validation

Final purification uses preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to achieve >99% purity. LC-MS confirms the molecular ion peak at m/z 455.2 [M+H]+. Residual solvents are quantified via GC-MS (<0.1% DMF).

Comparative Analysis of Synthetic Routes

Alternative methods include Mitsunobu reactions for alkylation (Yield: 65%) and microwave-assisted sulfonylation (Yield: 88%, 100°C, 1 h). However, the EDCI/HOBt coupling remains optimal for scalability and minimal racemization.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like 2-methylpyrazole with electrophiles. Subsequent steps include alkylation at position 6 using 3-bromopropyl intermediates, followed by sulfonylation with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride. Critical reagents include palladium catalysts for cross-coupling and lithium aluminum hydride for reductions. Purification often employs column chromatography and crystallization from solvents like isopropyl alcohol .

Q. Which analytical techniques are essential for validating the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity. High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity. Discrepancies in NMR shifts (e.g., aromatic protons vs. alkyl chains) require comparison with computational predictions or reference standards .

Q. What in vitro assays are commonly used to assess its biological activity?

  • Methodological Answer : Kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) and antimicrobial susceptibility testing (MIC/MBC protocols) are standard. For receptor-targeted studies, fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinities. Cell viability assays (MTT or CellTiter-Glo®) evaluate cytotoxicity in cancer models .

Advanced Research Questions

Q. How can researchers optimize site-selective cross-coupling reactions during synthesis to improve yield?

  • Methodological Answer : Optimize reaction conditions by screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (Xantphos or BINAP). Solvent polarity (DMF vs. THF) and temperature (60–100°C) influence regioselectivity. Use microwave-assisted synthesis to reduce reaction time and byproduct formation. Monitor intermediates via TLC or in-situ IR spectroscopy .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from tautomerism or rotational isomers. Employ variable-temperature NMR to identify dynamic processes. Compare experimental data with DFT-calculated chemical shifts (using software like Gaussian). For mass spectrometry, use isotopic labeling or MS/MS fragmentation to confirm ambiguous peaks .

Q. How can structure-activity relationships (SAR) guide the design of sulfonamide-modified pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Systematically vary substituents on the benzamide (e.g., electron-withdrawing groups at para positions) and pyrrolidine sulfonamide moieties. Use molecular docking (AutoDock Vina) to predict interactions with target enzymes like kinases. Correlate logP (lipophilicity) and IC₅₀ values to optimize bioavailability. Parallel synthesis libraries enable rapid SAR evaluation .

Q. What computational tools are effective in predicting metabolic stability of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict cytochrome P450 metabolism. Molecular dynamics simulations (GROMACS) model interactions with CYP3A4/2D6 isoforms. Experimental validation via liver microsome assays (human/rat) quantifies half-life (t₁/₂) and intrinsic clearance .

Experimental Design & Data Analysis

Q. How should researchers design experiments to investigate off-target effects in kinase inhibition studies?

  • Methodological Answer : Employ kinome-wide profiling using panels like KinomeScan® (Eurofins) to assess selectivity across 400+ kinases. Dose-response curves (10 nM–10 µM) identify IC₅₀ ratios for primary vs. off-target kinases. Counter-screens with unrelated enzymes (e.g., phosphatases) confirm specificity. Use CRISPR-edited cell lines to validate target engagement .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across cell lines?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines. Principal component analysis (PCA) identifies outliers due to genetic variability. Bayesian hierarchical models account for batch effects. Replicate experiments in triplicate with independent cell passages to ensure reproducibility .

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